Sodium maleate hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53172-74-0 |
|---|---|
Molecular Formula |
C4H6Na2O6 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
disodium;(Z)-but-2-enedioate;dihydrate |
InChI |
InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;; |
InChI Key |
IBVHJKDBSOUFSS-SQDRRJMKSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+] |
Other CAS No. |
25880-69-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Contextual Significance of Dicarboxylate Anions in Crystal Engineering
Dicarboxylate anions are fundamental building blocks in the field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. The presence of two carboxylate groups allows these anions to act as versatile linkers, forming a wide array of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comcore.ac.uk The geometry and rigidity of the dicarboxylate, whether it be a saturated, unsaturated, linear, or aromatic system, dictates the dimensionality and topology of the resulting supramolecular assembly. acs.orgresearchgate.net This control over the crystalline architecture is crucial for developing materials with tailored functionalities, such as porosity for gas storage, specific optical or magnetic properties, and catalytic activity. mdpi.com
Overview of Hydrated Organic Salts in Advanced Materials Research
Hydrated organic salts are crystalline solids that incorporate water molecules within their lattice structure. These materials are gaining increasing attention in advanced materials research due to their unique properties and potential applications. mdpi.comcnr.itresearchgate.net The incorporated water molecules can play a crucial role in stabilizing the crystal structure through hydrogen bonding and can also influence the material's physical properties. nih.gov A significant area of interest is their application in thermal energy storage, where the dehydration and rehydration of the salt can be used to store and release large amounts of energy. mdpi.comcnr.itresearchgate.net Furthermore, the study of hydrated organic salts is expanding to include areas such as nonlinear optics and pharmaceuticals, where the hydration state can affect the compound's activity and stability. researchgate.net
Research Trajectories for Sodium Maleate Hydrate
Solution-Phase Synthetic Routes and Control Parameters
Solution-phase synthesis is the most common approach for producing this compound, offering several routes that can be manipulated through various control parameters to achieve desired outcomes.
The most prevalent and straightforward method for synthesizing this compound is through a neutralization reaction. smolecule.com This process typically involves reacting maleic acid with a sodium base, such as sodium hydroxide or sodium carbonate, in an aqueous solution. smolecule.comvulcanchem.com Alternatively, maleic anhydride can be used as the starting material, which is also neutralized with sodium hydroxide to produce the sodium maleate salt. prepchem.comprepchem.com Following the neutralization, the hydrated form of sodium maleate is obtained through crystallization from the aqueous solution. smolecule.com
The key to this synthesis is the precise control of reaction parameters to ensure the formation of the desired salt and to optimize yield and purity.
Table 1: Control Parameters and Components in Neutralization Synthesis
| Parameter/Component | Description | Research Finding |
|---|---|---|
| Acid Source | The starting acidic reagent. | Maleic acid or maleic anhydride can be used. smolecule.comprepchem.com |
| Base Source | The neutralizing sodium-containing agent. | Sodium hydroxide or sodium carbonate are commonly employed. smolecule.comsmolecule.com |
| Solvent | The medium in which the reaction occurs. | The reaction is typically carried out in an aqueous (water) solution. prepchem.comprepchem.com |
| Stoichiometry | The molar ratio of reactants. | A specific example cites using 8 parts by weight of sodium hydroxide and 9.8 parts by weight of maleic anhydride in 100 parts by weight of water to create a homogenous solution of disodium maleate. prepchem.com |
| Crystallization | The process of solidifying the product from the solution. | The hydrated form of sodium maleate is yielded upon crystallization from the aqueous solution after neutralization. smolecule.com |
Hydrothermal synthesis is an advanced technique utilized for creating crystalline materials from high-temperature aqueous solutions under high vapor pressures. This method has been successfully applied to the synthesis of maleate-containing complexes. Specifically, a sodium-based hydrogen maleate supercomplex, with the formula [NaH(C₄H₂O₄)·3H₂O]n, has been synthesized using a hydrothermal method. researchgate.net
While detailed parameters for this specific sodium complex are proprietary, the general principles of hydrothermal synthesis for metal maleates involve the reaction of a metal salt and maleic acid in water within a sealed vessel (autoclave) heated above water's boiling point. This technique is known for producing unique and stable crystal structures that may not be accessible through conventional solution-phase routes. researchgate.netcolab.ws The method has been used to create various metal-organic frameworks and coordination polymers involving maleate ligands with metals like cobalt and samarium. researchgate.netcolab.wscapes.gov.br
The choice of solvent plays a critical role in the crystallization of sodium maleate and directly influences the formation and stability of its hydrate forms. acs.org A hydrate is a crystalline form where water molecules are incorporated into the crystal lattice in a stoichiometric ratio. nih.govpharmaexcipients.com The formation of these hydrates occurs when the active compound comes into contact with water during processes like crystallization or wet granulation. nih.gov
Solvent-mediated crystallization involves using different solvent systems to control the formation of specific crystalline forms, including hydrates. kent.ac.uk For instance, a specific crystalline monohydrate of a maleate salt can be prepared by mixing the anhydrous form with an organic solvent and a controlled amount of water, which then precipitates the desired hydrate. google.com The propensity for a compound to form a hydrate can be systematically investigated through "hydrate screens," which involve crystallization from various aqueous solvent systems or exposure to different relative humidities. acs.org The water activity within different organic solvents can be tailored to target the crystallization of a specific hydrate form. acs.org
Table 2: Solvent-Mediated Crystallization Approaches for Hydrate Formation
| Technique | Description | Impact on Hydrate Formation |
|---|---|---|
| Aqueous Crystallization | Crystallizing the compound directly from water or a water-rich solvent system. | This is a primary method for intentionally forming hydrates, as the compound is in direct contact with excess water. acs.orgnih.gov |
| Solvent/Anti-solvent Method | Dissolving the compound in a solvent and adding an "anti-solvent" (in which it is less soluble) to induce crystallization. | Using water as a component of the solvent or anti-solvent system can promote hydrate formation. uomustansiriyah.edu.iq |
| Slurry Conversion | Suspending an anhydrous or different crystalline form in a solvent system containing water. | This method can induce a solvent-mediated transformation to a more stable hydrate form over time. kent.ac.uk |
| Vapor Diffusion | Exposing a solution of the compound to the vapor of an anti-solvent (e.g., water vapor). | Exposure to controlled relative humidity is a common technique to screen for the formation of different hydrates. acs.org |
| Controlled Water Addition | Adding a specific, often sub-stoichiometric, amount of water to a solution of the compound in an organic solvent. | This allows for precise control over hydration, enabling the targeted formation of specific monohydrates or partial hydrates. google.com |
Single-Crystal X-ray Diffraction (SCXRD) Investigations
Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the unambiguous determination of a compound's crystal structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the precise positions of atoms within the unit cell, the fundamental repeating unit of the crystal lattice.
SCXRD studies have been instrumental in characterizing the various hydrated forms of sodium maleate. For instance, sodium hydrogen maleate trihydrate has been synthesized and its crystal structure confirmed to be triclinic by single-crystal XRD. researchgate.netirdindia.in The unit cell parameters for this triclinic structure, belonging to the P1̄ space group, have been determined with high precision. smolecule.comresearchgate.net A refinement of this data at room temperature (293 K) provided the following parameters: a = 5.956(1) Å, b = 6.392(1) Å, c = 11.230(1) Å, α = 104.17(1)°, β = 91.55(1)°, and γ = 100.20(1)°. researchgate.net Another study at 120 K reported slightly different parameters: a = 5.927 (2) Å, b = 6.288 (2) Å, c = 11.222 (4) Å, α = 104.00 (2)°, β = 91.47 (2)°, and γ = 100.26 (2)°. iucr.org
| Parameter | Value (293 K) researchgate.net | Value (120 K) iucr.org |
|---|---|---|
| a (Å) | 5.956(1) | 5.927(2) |
| b (Å) | 6.392(1) | 6.288(2) |
| c (Å) | 11.230(1) | 11.222(4) |
| α (°) | 104.17(1) | 104.00(2) |
| β (°) | 91.55(1) | 91.47(2) |
| γ (°) | 100.20(1) | 100.26(2) |
| Volume (ų) | 406.9 | 398.3 |
| Space Group | P1̄ |
The stability of the this compound crystal lattice is significantly influenced by a complex network of hydrogen bonds. smolecule.com These interactions, primarily of the O-H…O and C-H…O types, dictate the packing of molecules and their relative orientations. The hydrogen maleate ion itself features a very short and strong intramolecular hydrogen bond. rsc.org In addition to this, the water molecules are extensively involved in forming hydrogen bonds with the maleate anions. iucr.org
Water molecules are not merely passive occupants of space within the crystal lattice of this compound; they are integral to its formation and stability. nih.govquora.com In sodium hydrogen maleate trihydrate, there are three crystallographically independent water molecules, each with a distorted tetrahedral environment. iucr.org These water molecules form hydrogen bonds with each other and with the maleate anions, creating layers within the crystal structure. iucr.orgnih.gov
The sodium ion is coordinated by six oxygen atoms in a distorted octahedral arrangement. One of these oxygen atoms belongs to the maleate group, while the other five are from the water molecules. polimi.it This coordination of water molecules around the sodium cation is a crucial factor in the stabilization of the crystal lattice. polimi.it The extensive hydrogen bonding network established by the water molecules effectively links the maleate anions and sodium cations, resulting in a stable, layered "sandwich" structure where molecular layers of the salt alternate with layers of water molecules. nih.gov The loss of these water molecules upon heating can lead to the collapse of the crystal structure. nih.gov
The conformation of the maleate anion within the crystal lattice is constrained by its double bond, which imparts a degree of rigidity. However, some flexibility exists in the torsion angles of the carboxylate groups. The hydrogen maleate anion typically forms a nearly planar seven-membered ring due to a strong intramolecular hydrogen bond. polimi.it This planarity, however, can impose some strain on the bonds. irdindia.in
Analysis of torsion angles within the crystal structure reveals the extent of this planarity and any deviations caused by intermolecular interactions within the crystal lattice. While molecules in a crystalline state generally adopt low-strain conformations, external forces such as steric hindrance and strong hydrogen bonding can lead to deviations from the ideal gas-phase geometry. nih.gov In the case of this compound, the crystal packing forces and the extensive hydrogen bonding network influence the final conformation of the maleate anion.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify crystalline phases and investigate polymorphism. rigaku.comunesp.brparticle.dk Since each crystalline solid has a unique X-ray diffraction pattern, PXRD can be used to distinguish between different polymorphic forms (different crystal structures of the same compound) and pseudopolymorphic forms, such as hydrates and anhydrides. rigaku.comwjpls.org
In the context of this compound, PXRD is essential for routine phase identification and for studying phase transitions, such as dehydration or transformations to other polymorphic forms, which can be induced by changes in temperature or humidity. rigaku.comrigaku.com By comparing the PXRD pattern of an unknown sample to a database of known patterns, the specific hydrate form can be identified. unesp.br For example, the difference in the PXRD profiles of an anhydrate and a monohydrate is readily apparent. rigaku.com Simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can provide further insights into the conditions under which these phase transformations occur. rigaku.comrigaku.com
Neutron Diffraction Studies for Hydrogen Atom Localization
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. academie-sciences.fr Neutron diffraction overcomes this limitation because neutrons are scattered by the atomic nucleus rather than the electrons. This makes it the preferred method for precisely determining the positions of hydrogen atoms. academie-sciences.fr
Neutron diffraction studies on sodium hydrogen maleate trihydrate at 120 K have provided a detailed and accurate picture of the hydrogen bonding network. iucr.orgiaea.org These studies have precisely determined the O-H bond lengths and the geometry of the hydrogen bonds, confirming the presence of a short but asymmetric intramolecular hydrogen bond within the maleate anion. iucr.orgiaea.org The O...O distance in this bond was found to be 2.445(1) Å, with the O-H and H...O distances being 1.079(2) Å and 1.367(2) Å, respectively. iucr.orgiaea.org Such precise localization of hydrogen atoms is crucial for a complete understanding of the hydrogen bonding that governs the structure and properties of this compound. academie-sciences.fr
High-Resolution Electron Microscopy for Defect and Domain Analysis
High-Resolution Electron Microscopy (HREM) stands as a powerful technique for the direct visualization of crystal lattices at the atomic scale, enabling the detailed analysis of structural imperfections such as dislocations, stacking faults, and grain boundaries. While the application of HREM to beam-sensitive materials like organic salt hydrates presents considerable challenges due to potential radiation damage, modern low-dose imaging protocols and advanced instrumentation have made such investigations increasingly feasible. nih.govnih.goviaea.org
The study of defects in organic molecular crystals is critical as these imperfections can act as sites for the initiation of polymorphic transformations or dehydration processes. nih.gov For this compound, which can exist in various hydration states, understanding the nature and distribution of crystalline defects is of particular importance.
Challenges in HREM of Organic Salt Hydrates:
The primary obstacle in the HREM analysis of organic salt hydrates, including this compound, is their susceptibility to damage from the high-energy electron beam. iaea.org This can lead to amorphization, loss of crystallinity, and the alteration of the hydrated structure before meaningful data can be acquired. To mitigate these effects, specialized techniques are employed:
Low-Dose HRTEM: This approach involves minimizing the total electron dose on the specimen to a level below the critical dose for damage. nih.govnih.gov This is often achieved by using highly sensitive detectors and by focusing on an area adjacent to the region of interest before imaging.
Cryogenic TEM (Cryo-TEM): Cooling the sample to cryogenic temperatures can significantly reduce the rate of radiation damage, helping to preserve the crystalline and hydrated structure during observation.
Scanning Transmission Electron Microscopy (STEM): Techniques such as bright-field (BF) STEM and annular dark-field (ADF) STEM can provide high-resolution lattice images at lower electron fluences compared to conventional HRTEM, making them suitable for beam-sensitive materials. nih.govnih.gov The observation of scanning moiré fringes in BF-STEM can indirectly reveal lattice details and strain fields associated with defects. nih.govnih.gov
Expected Defects and Domains in this compound:
Based on studies of analogous organic and hydrated crystalline systems, several types of defects and domains could be anticipated in this compound crystals:
Dislocations: These are line defects that represent a disruption in the regular crystal lattice. In molecular crystals, dislocations can influence mechanical properties and act as preferential sites for chemical reactions. Their characterization involves determining the Burgers vector, which describes the magnitude and direction of the lattice distortion.
Stacking Faults: These are planar defects that arise from an error in the stacking sequence of crystal planes. In layered structures, which can be a feature of hydrated salts, stacking faults are a common type of imperfection. nih.gov
Grain Boundaries: These are interfaces where crystals of different orientations meet. In polycrystalline samples of this compound, the structure and properties of grain boundaries can affect bulk characteristics.
Hypothetical Research Findings:
While direct HREM studies on this compound are not extensively reported in the literature, we can extrapolate potential findings based on research on similar organic crystals. The following tables present hypothetical data that could be obtained from such an analysis.
Table 1: Hypothetical HREM Imaging Parameters for this compound
| Parameter | Value/Condition | Rationale/Reference |
| Microscope | Aberration-corrected TEM/STEM | To achieve atomic resolution. nih.gov |
| Accelerating Voltage | 200-300 kV | A balance between resolution and minimizing beam damage. nih.gov |
| Imaging Mode | Low-Dose HRTEM / BF-STEM | To mitigate radiation damage in the beam-sensitive organic salt. nih.govnih.gov |
| Electron Fluence | < 20 e⁻/Ų | Critical for preserving the crystalline structure of organic materials. nih.govnih.gov |
| Specimen Preparation | Cryo-ultramicrotomy / Drop-casting on a carbon grid | To obtain thin, electron-transparent crystals while preserving hydration. |
Table 2: Potential Defects Observable in this compound via HREM
| Defect Type | Expected Characteristics | Potential Impact |
| Edge Dislocations | Extra half-plane of atoms inserted into the lattice. | Influence on crystal growth and mechanical properties. |
| Screw Dislocations | Lattice distortion along the dislocation line. | Can create growth spirals on crystal surfaces. |
| Stacking Faults | Disruption in the regular sequence of atomic planes. | May affect the electronic and optical properties. nih.gov |
| Twin Boundaries | A special type of grain boundary with a mirror symmetry. | Can influence the mechanical and thermal properties. |
The analysis of HREM images, in conjunction with electron diffraction patterns, would allow for the detailed characterization of these defects, providing a deeper understanding of the crystal chemistry of this compound. The presence and density of such defects are often linked to the synthesis and processing conditions of the crystalline material.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of sodium maleate (B1232345) hydrate (B1144303) is characterized by the distinct modes of the maleate anion and the water molecules of hydration. A detailed assignment of these bands is crucial for structural interpretation. While a complete normal coordinate analysis for sodium maleate hydrate is not extensively published, assignments can be made based on the well-established vibrational frequencies of functional groups and data from similar metal maleate complexes. researchgate.net Normal mode analysis involves the diagonalization of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) to yield vibrational frequencies and their corresponding atomic motions. nih.gov
The key vibrational modes for the maleate anion include C=C stretching, symmetric and asymmetric C=O stretching of the carboxylate groups, C-H bending, and various skeletal deformations. The water molecules exhibit O-H stretching, H-O-H bending (scissoring), and lower-frequency librational (rocking, wagging, twisting) modes.
Table 1: Representative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Spectroscopic Technique |
|---|---|---|---|
| ~3500-3200 | ν(O-H) | Stretching vibrations of water molecules, typically broad due to hydrogen bonding. | FT-IR, Raman |
| ~1640 | δ(H-O-H) | Bending (scissoring) mode of water molecules. | FT-IR |
| ~1600 | ν(C=C) | Stretching of the carbon-carbon double bond in the maleate backbone. | Raman (strong), FT-IR (variable) |
| ~1560 | νas(COO⁻) | Asymmetric stretching of the carboxylate groups. | FT-IR (strong) |
| ~1400 | νs(COO⁻) | Symmetric stretching of the carboxylate groups. | FT-IR, Raman |
| ~1200 | δ(C-H) | In-plane bending of the olefinic C-H bonds. | FT-IR, Raman |
| ~900-600 | Librations (H₂O) | Rocking, wagging, and twisting modes of coordinated water molecules. | FT-IR |
This table is a representative guide. Actual peak positions may vary based on the specific hydrate form, crystallinity, and intermolecular interactions.
The presence of water molecules in the crystal lattice introduces a network of hydrogen bonds, primarily between the water molecules themselves and between water molecules and the carboxylate oxygen atoms of the maleate anion. These interactions are critical in stabilizing the crystal structure. Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. nih.gov
The formation of hydrogen bonds typically leads to:
A red-shift (lowering of frequency) and significant broadening of the O-H stretching band (ν(O-H)) in the FT-IR and Raman spectra. The extent of this shift correlates with the strength of the hydrogen bond. researchgate.net
A blue-shift (increase in frequency) of the H-O-H bending mode (δ(H-O-H)) .
Shifts in the carboxylate (COO⁻) stretching frequencies , as the oxygen atoms' electronic environment is perturbed by hydrogen bond acceptance.
Vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring solid-state transformations, such as the conversion between anhydrous and hydrated forms or between different polymorphic hydrates. researchgate.net Raman spectroscopy is particularly well-suited for in-line process monitoring due to its non-destructive nature and low interference from water. nih.gov
The formation of this compound from its anhydrous form can be monitored by observing:
The appearance and growth of the characteristic broad O-H stretching band (~3500-3200 cm⁻¹) and the H-O-H bending mode (~1640 cm⁻¹).
The emergence of water librational modes in the low-frequency region of the spectrum.
Distinct shifts in the lattice modes (low-frequency vibrations corresponding to the collective motion of molecules and ions in the crystal lattice), which are highly sensitive to the crystal structure.
By tracking the intensity of specific Raman peaks unique to the anhydrous and hydrated forms, the kinetics of the transformation can be quantified in real-time during processes like wet granulation or storage under controlled humidity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the local chemical environment, molecular structure, and dynamics. For this compound, solid-state NMR is particularly valuable.
Solid-state ¹H NMR is a direct method for studying the presence and mobility of water molecules in a hydrate. The lineshape of the ¹H NMR spectrum is highly sensitive to the motion of the water molecules.
Rigid Water Molecules: In a rigid lattice at low temperatures, the dipolar coupling between the two protons in a water molecule results in a characteristic broad, two-peaked pattern known as a Pake doublet.
Mobile Water Molecules: As temperature increases, molecular motions such as 180° flips or isotropic tumbling begin to average the dipolar interactions, leading to a narrowing of the spectral lines. aip.org
By analyzing the ¹H NMR lineshape as a function of temperature, the type and activation energy of water motion can be determined. Furthermore, techniques like ¹H spin-lattice relaxation (T₁) measurements can quantify the timescale of these motions, distinguishing between tightly bound structural water and more mobile, loosely associated water. bohrium.commdpi.com Deuterium (²H) NMR of isotopically labeled samples can provide even more detailed information on the orientation and dynamics of the water molecules.
Table 2: Interpreting Water Mobility from ¹H Solid-State NMR
| Water State | ¹H NMR Lineshape | Description of Mobility |
|---|---|---|
| Rigid Lattice | Broad Pake Doublet (~50 kHz width) | Water molecules are static on the NMR timescale. |
| 180° Flips | Partially narrowed spectrum (~25 kHz width) | Water molecules are undergoing rapid flips about their C₂ axis. |
| Isotropic Tumbling | Single narrow line | Water molecules are tumbling freely, as in a liquid-like state. |
²³Na is a quadrupolar nucleus (spin I = 3/2), which makes its solid-state NMR spectrum extremely sensitive to the local electronic environment. huji.ac.il The two key parameters derived from a ²³Na solid-state NMR spectrum are the chemical shift and the quadrupolar coupling constant (Cq). acs.org
²³Na Chemical Shift: This parameter is sensitive to the coordination number of the sodium ion and the nature of the coordinating atoms. Different coordination spheres (e.g., coordination to carboxylate oxygens versus water oxygens) will result in different chemical shifts. elsevierpure.com
Quadrupolar Coupling Constant (Cq): This value reflects the symmetry of the electric field gradient at the nucleus. A highly symmetric environment (e.g., a perfect octahedral coordination) will result in a small Cq, while a distorted, low-symmetry environment will lead to a large Cq. researchgate.net
For this compound, ²³Na NMR can distinguish between different sodium sites within the crystal lattice. For example, a sodium ion coordinated by six water molecules in an ordered, symmetrical fashion would exhibit a different Cq and chemical shift compared to a sodium ion coordinated by a mix of water and carboxylate oxygens in a distorted geometry. researchgate.netrsc.org Studies on similar compounds like sodium naproxen (B1676952) hydrates have shown that the ²³Na quadrupolar coupling constant changes significantly with the hydration state, making it a precise probe of the sodium coordination environment. researchgate.net
Table 3: Representative ²³Na Solid-State NMR Parameters and Their Structural Interpretation
| Parameter | Typical Range | Structural Interpretation |
|---|---|---|
| Isotropic Chemical Shift (δiso) | -20 to +20 ppm (relative to NaCl) | Sensitive to coordination number and the nature of coordinating ligands (e.g., water vs. carboxylate). researchgate.net |
| Quadrupolar Coupling Constant (Cq) | 0 to >3 MHz | Measures the symmetry of the Na⁺ site. Low Cq implies high symmetry; high Cq implies a distorted environment. researchgate.net |
By combining these advanced spectroscopic techniques, a comprehensive picture of the structure, bonding, and dynamics of this compound at the molecular level can be achieved.
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a selected atomic species within a material. For this compound, XAS at the sodium K-edge provides detailed information about the coordination environment of the Na+ ions, which is crucial for understanding the material's structure and properties. The technique is sensitive to the local environment and does not require long-range crystalline order, making it applicable to a wide range of materials.
The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, within approximately 50 eV of the absorption edge, is particularly sensitive to the oxidation state and the coordination geometry (e.g., symmetry and bond angles) of the absorbing atom.
While specific, detailed XAS research findings exclusively for this compound are not widely published, the analysis of its local sodium environment can be understood by referencing studies on other hydrated sodium salts and sodium carboxylates. For this compound, the Na K-edge XANES spectrum would be characterized by transitions of a 1s core electron to unoccupied p-states. The precise energy and intensity of the features in the XANES spectrum serve as a "fingerprint" for the specific coordination of the sodium ion by oxygen atoms from the maleate anions and water molecules.
Key features in the Na K-edge XANES spectrum that would elucidate the coordination environment include:
Pre-edge Features: A weak pre-edge peak, often observed around 1074 eV in sodium compounds, can be attributed to the 1s→3s transition. This transition is formally forbidden by dipole selection rules but can become weakly allowed in a non-centrosymmetric coordination environment, providing clues about the local geometry of the Na+ site.
Main Edge and Post-edge Resonances: The position of the main absorption edge is sensitive to the effective charge on the sodium atom. Following the main edge, a series of peaks or "resonances" arise from the scattering of the ejected photoelectron by neighboring atoms. The energy and shape of these resonances are directly related to the distances and arrangement of the surrounding oxygen atoms from both the carboxylate groups of the maleate anion and the hydrating water molecules.
By comparing the experimental XANES spectrum of this compound with theoretical calculations and spectra from reference compounds with known sodium coordination environments (e.g., sodium acetate, sodium carbonates), the coordination number and Na-O bond distances can be accurately determined.
The following interactive table illustrates the kind of data that would be obtained from a Na K-edge XANES analysis of this compound, with peak positions based on analogous sodium salts with oxygen coordination environments.
| Spectral Feature | Approximate Energy (eV) | Assigned Electronic Transition / Origin | Structural Information Provided |
| A | ~1074.5 | 1s → 3s (pre-edge) | Indicates a non-centrosymmetric local environment for the Na+ ion. |
| B | ~1077.0 | 1s → 3p / Excitonic | Main absorption edge; related to the primary unoccupied p-states. |
| C | ~1079.5 | Multiple Scattering Resonance | Sensitive to the geometry of the first coordination shell (Na-O). |
| D | ~1082.0 | Multiple Scattering Resonance | Reflects the arrangement of atoms in the first and second coordination shells. |
| E | ~1088.0 | Multiple Scattering Resonance | Provides information on medium-range order around the sodium atom. |
This analysis provides a detailed picture of the immediate atomic environment of the sodium ions, complementing the long-range structural information obtained from diffraction techniques.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular geometries, vibrational frequencies, and the nature of chemical bonding with a favorable balance of accuracy and computational cost. youtube.comscilit.com
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. mdpi.comuctm.edu For sodium maleate (B1232345) hydrate (B1144303), this involves calculating the optimal positions of the sodium ions, the maleate dianion, and the water molecules of hydration within the crystal lattice. The maleate anion itself is a relatively rigid structure due to the carbon-carbon double bond, which enforces a planarity of the carbon backbone. rsc.org DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the hydrated salt's structure.
Electronic structure analysis reveals how electrons are distributed within the molecule. A study on the maleate dianion has shown differences in its electronic structure compared to related dianions like fumarate (B1241708) and succinate, which can influence its bonding characteristics. rsc.org For sodium maleate hydrate, key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. researchgate.netmdpi.com Analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=C, C-C, C-O). | Provides fundamental geometric data for the stable molecular structure. |
| Optimized Bond Angles (°) | Calculated angles between adjacent bonds. | Defines the local geometry and shape of the molecule. |
| HOMO-LUMO Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and electronic transition energy. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net |
Prediction of Vibrational Frequencies and Spectroscopic Features
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.govmasjaps.com These theoretical frequencies often show good agreement with experimental data after applying a scaling factor to account for anharmonicity and limitations of the theoretical model. researchgate.net
For the maleate ion, characteristic vibrational modes include the C=C stretching, symmetric and asymmetric COO⁻ stretching, and various bending and deformation modes. acs.org DFT helps in the precise assignment of these bands in experimental spectra, which can be complex. The presence of sodium ions and water molecules in the hydrate introduces new vibrational modes, such as those related to the hydration shell and ion-water interactions, which can also be modeled. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(C=C) | ~1600-1650 | Stretching of the carbon-carbon double bond. |
| νₐₛ(COO⁻) | ~1550-1610 | Asymmetric stretching of the carboxylate groups. acs.org |
| νₛ(COO⁻) | ~1380-1440 | Symmetric stretching of the carboxylate groups. acs.org |
| δ(O-H) | ~1600-1650 | Bending mode of the water of hydration. |
| ν(O-H) | ~3000-3600 | Stretching modes of the water of hydration, often broadened by hydrogen bonding. |
Energetic Analysis of Hydrogen Bonding and Intermolecular Interactions
The stability of the this compound crystal structure is heavily dependent on non-covalent interactions, particularly hydrogen bonds and ionic interactions. cardiff.ac.uk DFT is an excellent tool for quantifying the strength and nature of these interactions. acs.orgfrontiersin.org The water molecules in the hydrate act as hydrogen bond donors and acceptors, forming a network that links the maleate anions and coordinates with the sodium cations. scispace.com
Theoretical methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be applied to the DFT-calculated electron density to characterize these interactions. mdpi.com AIM can identify bond critical points and quantify the electron density at these points, which correlates with the strength of the hydrogen bond. researchgate.net NBO analysis can reveal donor-acceptor interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of O-H bonds, and estimate their stabilization energy. scispace.com Such analyses provide a detailed energetic breakdown of the forces holding the crystal lattice together, with calculated interaction energies for strong hydrogen bonds often exceeding 40 kJ/mol. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. This technique provides a dynamic picture of the system, offering insights into processes that occur over time, such as diffusion, conformational changes, and association events in solution. nih.gov
Simulation of Association Processes in Aqueous Solution
In an aqueous solution, sodium maleate dissociates into sodium cations (Na⁺) and maleate dianions. MD simulations are used to study how these ions interact with each other and with the surrounding water molecules. mdpi.comnih.gov These simulations can reveal the formation of ion pairs and larger clusters, quantifying their stability and lifetimes. researchgate.net Key parameters studied include radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another, and coordination numbers, which indicate the average number of water molecules in an ion's hydration shell. mdpi.commdpi.com
Studies on maleate salts have shown that the maleate anion plays a crucial role in association processes, capable of forming strong hydrogen bonds with water and other species. nih.gov MD simulations can elucidate the competition between ion-ion pairing and ion solvation (hydration), which is fundamental to understanding the behavior of the salt in solution and the initial stages of crystallization. mdpi.combohrium.com
Proton Dynamics and Charge Transfer Studies
While sodium maleate is the salt of a dicarboxylic acid, computational studies can explore the dynamics of protons and charge transfer in its aqueous environment. nih.gov Constant-pH MD simulations, for instance, can model protonation state fluctuations of titratable residues, which is particularly relevant in more complex biological or chemical systems. researchgate.netbiorxiv.orgacs.org
For a system containing hydrated ions, MD simulations can also investigate charge transfer between the ions and the surrounding water molecules. aip.orgacs.orgnih.gov Although the charge on sodium and maleate ions is typically considered fixed in classical MD, more advanced quantum mechanics/molecular mechanics (QM/MM) or ab initio MD simulations can explicitly model the electronic structure and its dynamic changes. digitellinc.com These methods can quantify the degree of charge delocalization from water molecules to the ions, providing a more accurate description of the nature of hydration and ionic interactions. nih.govaip.org Such studies are computationally intensive but offer deep insights into the fundamental electronic processes governing the behavior of ions in solution.
Hydration Shell Analysis and Solvent-Solute Interactions
In aqueous solutions, the sodium cations and maleate anions are surrounded by water molecules, forming structured hydration shells. The characteristics of these shells are crucial for understanding the compound's behavior. Molecular dynamics (MD) simulations are a primary tool for investigating these solvent-solute interactions.
The structure and dynamics of these hydration layers can be characterized by several parameters, including radial distribution functions (RDFs) and coordination numbers. The RDF gives the probability of finding a solvent molecule at a certain distance from the solute, with distinct peaks indicating structured solvation shells. The coordination number, obtained by integrating the first peak of the RDF, provides the average number of water molecules in the first hydration shell. These simulations can also reveal the influence of the hydration layer on the polymer's self-interactions, which is a key factor in the anti-fouling properties of related materials. nih.gov
| Ion | Interacting Water Atom | Primary Interaction Type | Notes |
|---|---|---|---|
| Sodium (Na⁺) | Oxygen | Ion-Dipole | First hydration shell is well-defined. Counterions can affect the structure. rsc.org |
| Maleate (-OOC-CH=CH-COO⁻) | Hydrogen | Hydrogen Bonding | Interaction is focused at the two carboxylate groups. mdpi.com |
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach defines atoms as regions of space bounded by a zero-flux surface in the gradient vector field of the electron density. amercrystalassn.org The lines of maximum electron density that link neighboring atomic nuclei are known as bond paths, and the point along this path where the electron density is at a minimum is called the bond critical point (BCP).
The properties of the electron density at the BCP reveal the nature of the interaction. Key descriptors include:
The electron density (ρ(r)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)) : This indicates whether charge is locally concentrated (∇²ρ(r) < 0), characteristic of shared-shell (covalent) interactions, or locally depleted (∇²ρ(r) > 0), characteristic of closed-shell (ionic, hydrogen bond, van der Waals) interactions.
For this compound, QTAIM analysis would characterize the various interactions within the crystal lattice. The Na⁺···⁻OOC interaction would be classified as a closed-shell interaction with a low ρ(r) and a positive ∇²ρ(r), typical of ionic bonds. The hydrogen bonds between water molecules and the maleate carboxylate groups (O-H···O) would also be identified as closed-shell interactions. QTAIM is a powerful tool for quantifying even weak interatomic interactions, such as those found in crystal packing. researchgate.net
| Interaction Type | Typical ρ(r) at BCP (a.u.) | Sign of ∇²ρ(r) at BCP | Classification |
|---|---|---|---|
| Covalent Bond | Large (>0.2) | Negative | Shared-shell |
| Ionic Bond | Small (~0.02 - 0.05) | Positive | Closed-shell |
| Hydrogen Bond | Small (~0.002 - 0.04) | Positive | Closed-shell |
| van der Waals | Very Small (<0.01) | Positive | Closed-shell |
Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions
Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and identify non-covalent interactions in real space. acs.orgjussieu.fr The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of low density and low reduced gradient are indicative of non-covalent interactions. chemtools.org
When these regions are plotted as isosurfaces, they can be colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the density itself (sign(λ₂)ρ). This coloring scheme helps to distinguish between different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds, strong ionic bonds) appear as blue isosurfaces.
Weak, attractive interactions (e.g., van der Waals forces) appear as green isosurfaces.
Repulsive interactions (e.g., steric clashes) appear as red isosurfaces.
| Interaction Type | sign(λ₂)ρ Value | Isosurface Color |
|---|---|---|
| Hydrogen/Strong Ionic Bonds | Large and Negative | Blue |
| van der Waals Interactions | Near Zero | Green |
| Steric Repulsion | Large and Positive | Red |
Force Field Parameterization for Maleate-Containing Systems
Molecular mechanics (MM) and molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system. uiuc.edu A force field is a set of functions and parameters that define the energy contributions from bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. uiuc.eduresearchgate.net For novel or less common molecules like the maleate anion, specific parameters may not be available in standard force fields such as AMBER, CHARMM, or OPLS. nih.gov In such cases, a custom parameterization is required.
The process of parameterization involves developing a set of parameters that accurately reproduce experimental data or, more commonly, results from high-level quantum mechanical (QM) calculations. nih.govyoutube.com The general workflow is as follows:
Atom Typing : Assigning specific atom types to each atom in the maleate anion based on its element, hybridization, and local chemical environment.
Charge Derivation : Calculating partial atomic charges. This is typically done by fitting the charges to reproduce the QM electrostatic potential (ESP), a method known as RESP (Restrained Electrostatic Potential) fitting.
Bonded Parameter Fitting : Equilibrium bond lengths and angles are often taken directly from the QM-optimized geometry. Force constants are derived by fitting to vibrational frequencies or the curvature of the potential energy surface.
Dihedral Parameter Fitting : Torsional parameters are the most challenging. They are derived by performing a QM scan of the potential energy surface as a function of the dihedral angle and then fitting the force field's torsional energy function to this profile. nih.gov
Lennard-Jones (van der Waals) Parameter Fitting : These parameters are often transferred from existing atom types in the parent force field that are chemically similar.
For the maleate anion, specific parameters would need to be developed for the carboxylate groups and the cis-configured C=C double bond to ensure that simulations accurately capture its geometry and interaction patterns. Tools like the Generalized Amber Force Field (GAFF) provide a systematic procedure for parameterizing novel small molecules to be compatible with existing biomolecular force fields. youtube.com
| Parameter Type | Derivation Source | Description |
|---|---|---|
| Partial Atomic Charges | Quantum Mechanics (ESP Fit) | Determines electrostatic interactions. nih.gov |
| Bond/Angle Parameters | QM Geometry & Vibrational Analysis | Defines molecular connectivity and rigidity. uiuc.edu |
| Dihedral Parameters | QM Torsional Energy Scans | Controls conformational flexibility around rotatable bonds. nih.gov |
| Lennard-Jones Parameters | Analogy to existing atom types / Fitting to experimental data | Models van der Waals (repulsive and dispersive) interactions. |
Reactivity, Transformation Mechanisms, and Stability Studies
The stability of sodium maleate (B1232345) hydrate (B1144303) is intrinsically linked to its environment. Its transformation pathways are primarily dictated by temperature and the surrounding atmosphere, leading to dehydration and eventual decomposition of the maleate anion.
Thermal Decomposition Pathways and Kinetics
Upon heating, after the loss of water of hydration, the anhydrous sodium maleate undergoes decomposition. While specific studies on sodium maleate are limited, the thermal behavior of related metal carboxylates provides insight into the expected decomposition pathway.
Anion Decomposition Mechanisms The decomposition of the maleate anion is an exothermic process. Studies on various metal maleates show that they decompose to form either the corresponding metal or metal oxide as the final product ias.ac.in. In the case of sodium maleate, the decomposition of the organic anion is expected to occur at elevated temperatures. Analogous studies on other simple sodium carboxylates, such as sodium formate, show a decomposition pathway that leads to the formation of sodium oxalate, which then further decomposes at higher temperatures (above 440°C) to sodium carbonate researchgate.net. Similarly, thermogravimetric analysis (TGA) of the related compound sodium malate (B86768) shows a major weight loss step occurring between 300°C and 500°C, which corresponds to the decomposition of the malate anion into sodium carbonate researchgate.net.
Therefore, a plausible decomposition mechanism for the maleate anion involves fragmentation and oxidation, ultimately yielding the thermodynamically stable sodium carbonate, along with the release of gaseous products like carbon monoxide and other hydrocarbons. The precise kinetics and intermediate steps would depend on factors like heating rate and atmospheric composition.
Key Decomposition Characteristics of Related Sodium Carboxylates
| Compound | Decomposition Onset (approx.) | Final Product |
|---|---|---|
| Sodium Formate | 330°C - 400°C | Sodium Carbonate researchgate.net |
| Sodium Malate | 300°C | Sodium Carbonate researchgate.net |
| Sodium Succinate | 450°C | Sodium Carbonate researchgate.net |
Dehydration Processes and Water Release Kinetics
As a hydrated salt, the initial response of sodium maleate hydrate to heating is the loss of its water molecules. This dehydration process is an endothermic event that precedes the decomposition of the organic anion.
The study of dehydration kinetics in salt hydrates is commonly performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) ed.govresearchgate.net. These techniques can identify the temperature ranges over which water is lost and determine the energy required for the process. For many hydrated salts, dehydration is not a single-step event but occurs in sequential stages, with the formation of lower hydrates as intermediates catalinx.roresearchgate.net. For example, the dehydration of sodium thiosulphate pentahydrate proceeds through the formation of a metastable trihydrate intermediate before becoming fully anhydrous catalinx.ro.
Influence of Atmosphere on Thermal Transformations
The composition of the surrounding atmosphere plays a critical role in the thermal stability and decomposition pathways of hydrated salts. The key atmospheric components of interest are typically inert gases (like nitrogen or argon), reactive gases (like oxygen or air), and water vapor.
The presence of water vapor in the atmosphere generally has a significant impact. For dehydration reactions, a higher partial pressure of water vapor can slow down the rate of water loss and increase the temperature at which dehydration occurs, in accordance with Le Chatelier's principle rsc.org. However, for the subsequent decomposition of the anhydrous salt, the effect of the atmosphere can be more complex.
Studies on sodium percarbonate have shown that its thermal decomposition can be either inhibited or enhanced by water vapor cetjournal.itcetjournal.it. At moderate levels, water vapor can decrease the rate of thermal decomposition cetjournal.itcetjournal.it. Conversely, under conditions of high humidity, water vapor can enhance decomposition due to the deliquescence of the salt, which facilitates different reaction pathways cetjournal.itcetjournal.it. An inert atmosphere (e.g., nitrogen) would likely result in different decomposition products compared to an oxidative atmosphere (air), where combustion of the organic maleate anion is more favorable.
Phase Transitions and Polymorphism of Hydrate Forms
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. Hydrated salts can exhibit polymorphism in their various hydrate forms, and transitions between these phases can be induced by changes in pressure or temperature.
Pressure-Induced Phase Transitions
High pressure can force significant changes in the crystal lattice of a material, often leading to the formation of denser, more stable phases. Such pressure-induced phase transitions are a known phenomenon in a variety of crystalline solids, including organic and inorganic salts rsc.orgnih.gov. These transitions are typically first-order, characterized by a discontinuous change in volume and crystal structure mdpi.com.
While no specific studies on pressure-induced phase transitions in this compound are documented, research on other salts demonstrates the general principles. For instance, computational studies on energetic pentazolate anion salts show that pressure can induce a critical point of phase transition, altering the crystal structure and hydrogen bonding networks rsc.org. Similarly, various inorganic compounds undergo transitions to different crystal systems (e.g., monoclinic to tetragonal) under compression mdpi.com. It is plausible that this compound or its anhydrous form could undergo similar structural transformations under sufficient pressure, which would alter its physical properties.
Temperature-Induced Phase Transitions
Temperature can also induce polymorphic transformations, which are distinct from the processes of dehydration or decomposition. These transitions involve a rearrangement of the crystal lattice into a different solid-state form as the temperature changes tbzmed.ac.ir.
Studies on other sodium-containing compounds, such as Na2CoP2O7, have detailed complex temperature-induced phase transitions. This compound transforms from an orthorhombic phase to a tetragonal phase at around 335 K (~62°C) researchgate.netnih.gov. Such transitions can be reversible and are driven by changes in the thermodynamic stability of different crystal packing arrangements at different temperatures. It is possible that this compound may exhibit similar polymorphic behavior, potentially having different stable crystal structures at different temperatures before the onset of dehydration. These transitions are often investigated using techniques like DSC and variable-temperature X-ray diffraction tbzmed.ac.ir.
Hydrate-Anhydrate Interconversions
The interconversion between the hydrated and anhydrous forms of sodium maleate is a critical aspect of its material properties and stability. This transformation, primarily driven by changes in temperature and ambient humidity, involves the loss or gain of water molecules from the crystal lattice. The study of these interconversions is essential for understanding the compound's behavior during processing, storage, and application.
The dehydration of this compound to its anhydrous form is an endothermic process, requiring energy input to break the bonds between the water molecules and the sodium and maleate ions. The stability of the hydrate is dependent on the surrounding water vapor pressure. In a dry environment or upon heating, the hydrate will lose its water of crystallization to form the anhydrous salt. Conversely, the anhydrous form can revert to the hydrated state in the presence of sufficient moisture.
While specific quantitative data from techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively detailed in publicly accessible literature, the general behavior of hydrated salts suggests a multi-stage or single-stage dehydration process depending on the nature of the water binding within the crystal structure. TGA would indicate the temperature ranges at which water is lost, quantifiable as a percentage of mass loss, while DSC would reveal the endothermic nature of these transitions.
The reversibility of the hydrate-anhydrate interconversion is a key factor in the material's practical utility. For many hydrated salts, this process is reversible, though factors such as the formation of a stable anhydrous crystal lattice or changes in particle morphology upon dehydration can affect the kinetics and completeness of rehydration.
Solid-State Reaction Mechanisms and Interconversion Dynamics
The solid-state reactions of this compound, particularly its dehydration and potential isomerization, are governed by the mobility of atoms and molecules within the crystal lattice. The dynamics of these transformations are influenced by factors such as crystal structure, defects, particle size, and the heating rate.
The dehydration of this compound is a solid-state reaction that proceeds via nucleation and growth of the anhydrous phase within the hydrate crystal. The mechanism can be complex, potentially involving the formation of intermediate, partially hydrated species before the fully anhydrous form is achieved. The kinetics of this process can be studied under isothermal or non-isothermal conditions to determine activation energies and reaction models that describe the transformation.
A significant area of interest in the solid-state chemistry of sodium maleate is the potential for cis-trans isomerization to sodium fumarate (B1241708). Maleic acid and fumaric acid are geometric isomers, and the conversion of the cis-isomer (maleate) to the more stable trans-isomer (fumarate) is thermodynamically favorable. While this isomerization is well-documented in solution, its occurrence and mechanism in the solid state for sodium maleate are less characterized.
Solid-state isomerization would require significant molecular rearrangement within the crystal lattice. The energy barrier for such a transformation is typically high, and it may be facilitated by thermal energy or mechanical stress. The process could proceed through various mechanisms, including rotation around the carbon-carbon double bond, which is restricted in the solid state, or through a dissolution and recrystallization process if trace amounts of water are present.
Advanced analytical techniques are crucial for elucidating these solid-state mechanisms. In-situ X-ray diffraction (XRD) can monitor changes in the crystal structure as a function of temperature, revealing the transformation from the hydrated to the anhydrous form and potentially identifying any new crystalline phases, such as sodium fumarate. Spectroscopic methods, like Raman or infrared spectroscopy, can provide insights into changes in molecular vibrations and bonding during these transformations.
The following table summarizes the key aspects of the reactivity and transformations of this compound:
| Transformation | Description | Key Influencing Factors | Analytical Techniques for Study |
| Hydrate-Anhydrate Interconversion | Reversible loss and gain of water of crystallization from the solid lattice. | Temperature, Humidity/Water Vapor Pressure | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) |
| Solid-State Dehydration | The process by which the hydrated salt loses water to form the anhydrous salt in the solid state. | Crystal Structure, Particle Size, Heating Rate, Atmosphere | In-situ XRD, Isothermal and Non-isothermal Kinetic Analysis |
| Solid-State Isomerization | Potential conversion of the cis-isomer (maleate) to the trans-isomer (fumarate) within the solid crystal. | Temperature, Crystal Packing, Presence of Defects or Impurities | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Raman Spectroscopy, Solid-State NMR |
Further research with detailed experimental data is necessary to fully elucidate the specific mechanisms and kinetics of these transformations for this compound.
Coordination Chemistry and Metal Organic Frameworks Mofs Research
The dicarboxylate functionality of the maleate (B1232345) anion makes it a versatile component in the field of coordination chemistry and the design of Metal-Organic Frameworks (MOFs). Its ability to act as a ligand, bridging metal centers, has led to extensive research into the synthesis and properties of metal maleate complexes.
Supramolecular Chemistry and Crystal Engineering
Design Principles for Supramolecular Networks Involving Maleate (B1232345) Anions
Key design principles for supramolecular networks involving maleate anions include:
Hydrogen Bonding: The carboxylate groups of the maleate anion are primary sites for hydrogen bonding with suitable donor molecules, including water in the case of sodium maleate hydrate (B1144303). In multicomponent crystals, the maleate anion has been shown to interact with protonated amino acids through a combination of O-H···O and N-H···O hydrogen bonds, demonstrating its versatility as a hydrogen bond acceptor.
Ionic Interactions: As a dianion, the maleate ion readily participates in strong electrostatic interactions with cations, such as the sodium ions in sodium maleate hydrate. These ionic interactions form the primary framework of the crystal lattice.
Coordination to Metal Centers: While not directly applicable to this compound, in a broader context, maleate anions can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. The coordination mode of the carboxylate groups (monodentate, bidentate, bridging) influences the dimensionality and topology of the resulting network.
The interplay of these interactions dictates the final three-dimensional structure of the crystalline material. The predictable nature of these interactions allows for a degree of control in the design of new materials with specific structural motifs.
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of individual components into ordered structures. For this compound, this process begins in an aqueous solution where sodium cations and maleate anions are solvated by water molecules. As the solution becomes supersaturated, for instance, through evaporation of the solvent, the ions and water molecules begin to organize into a thermodynamically stable crystalline lattice.
In solution, the maleate anion can play a key role in association processes. Studies on aqueous solutions of maleate salts of drug-like compounds have shown that the maleate monoanion can facilitate the formation of trimers, consisting of two protonated drug molecules and one maleate anion. This association is driven by the formation of multiple intermolecular hydrogen bonds involving the carboxylate group of the maleate. This suggests that even in solution, the maleate anion has a strong tendency to form specific, hydrogen-bonded aggregates.
The transition from the solvated state to the solid state involves the desolvation of the ions and the formation of a repeating, three-dimensional array. The water of crystallization is integral to this process, acting as a "glue" that fills voids and participates in the hydrogen-bonding network, thereby stabilizing the crystal structure. The final arrangement of ions and water molecules in the solid state is a result of a delicate balance between maximizing favorable interactions (ionic and hydrogen bonds) and minimizing repulsive forces.
Role of Hydrogen Bonding and π-Stacking in Crystal Packing
The crystal packing of this compound is expected to be heavily influenced by a network of hydrogen bonds. The water molecules of hydration are crucial in this respect, acting as hydrogen bond donors to the carboxylate oxygen atoms of the maleate anion and as acceptors from other water molecules. This creates a robust, three-dimensional network of interactions that holds the crystal lattice together.
While a detailed analysis of the crystal structure of this compound is not publicly available, insights can be drawn from related maleate-containing structures. For instance, in a cocrystal of maleic acid and L-phenylalanine, the maleate anion is linked to four neighboring amino acid molecules through one O-H···O and three N-H···O hydrogen bonds. This illustrates the capacity of the maleate anion to act as a multivalent hydrogen bond acceptor.
Enclathration Phenomena in Maleate-Based Systems
Enclathration refers to the inclusion of guest molecules within cavities of a host lattice without the formation of covalent bonds. The host lattice is typically formed by a self-assembling network of molecules. For maleate-based systems to exhibit enclathration, the supramolecular network formed by the maleate anions and their counterions would need to assemble in a way that creates voids or channels of appropriate size and shape to accommodate guest molecules.
There is currently a lack of specific reports in the scientific literature detailing enclathration phenomena in systems based solely on this compound or other simple maleate salts. The formation of such inclusion compounds would depend on the ability of the maleate-based network to form a porous structure. This is more commonly observed in more complex systems such as metal-organic frameworks where the linker molecules (in this case, potentially a derivative of maleic acid) and metal nodes assemble to create well-defined pores.
While the fundamental principles of host-guest chemistry are well-established, their specific application to simple maleate salts like this compound for the purpose of enclathration has not been extensively explored or documented.
Advanced Applications in Materials Science Research Focus
Role in Polymerization Mechanisms and Monomer Design for Advanced Materials
The dicarboxylate nature and the presence of a reactive double bond in the maleate (B1232345) moiety make sodium maleate and its derivatives valuable components in polymer synthesis. While the direct homopolymerization of maleic anhydride (B1165640) and its salts can be challenging, their true potential is realized in copolymerization reactions, where they can be incorporated with other monomers to tailor the properties of the resulting polymers.
Sodium maleate can be used as a comonomer with acrylic acid to form sodium maleate acrylate (B77674) copolymers. These copolymers are effective chelating agents, particularly for calcium and magnesium ions, which makes them useful in applications such as laundry detergents to improve cleaning performance in hard water. The incorporation of the maleate unit introduces carboxylic acid groups into the polymer backbone, enhancing its functionality.
In the design of advanced materials, maleate esters are frequently used as comonomers in emulsion polymerization with monomers like styrene, vinyl acetate, and various acrylates. The resulting copolymers often exhibit a plasticizing effect, which imparts flexibility and elasticity to the polymer films. This internal plasticization is advantageous as it is not subject to evaporation, leading to materials with long-term stability and resistance to environmental factors such as humidity.
The design of specialty monomers often leverages the reactivity of the maleate double bond. For instance, monobutyl maleate can be copolymerized to introduce carboxylic acid functionality, which can improve polymer adhesion and provide sites for further chemical modification. This strategy is crucial in developing advanced materials where surface interactions and cross-linking capabilities are desired.
Table 1: Examples of Maleate-Containing Copolymers and Their Applications
| Copolymer System | Comonomer | Key Property Contribution of Maleate | Application Area |
|---|---|---|---|
| Sodium Maleate Acrylate | Acrylic Acid | Chelating agent, anti-redeposition | Detergents |
| Dioctyl Maleate Copolymer | Styrene, Vinyl Acetate, Acrylates | Internal plasticization, flexibility | Adhesives, Films |
| Monobutyl Maleate Copolymer | Vinyl and Acrylic Monomers | Carboxylic acid functionality, improved adhesion | Coatings, Adhesives |
Development of Functional Materials Based on Maleate Scaffolds (e.g., coatings, smart materials)
The development of functional materials, particularly coatings and smart materials, can benefit from the incorporation of maleate-based structures. Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or light, and the carboxylic acid groups in maleate-containing polymers can provide pH-responsiveness. nih.gov
In the realm of coatings, polymers containing maleate functionalities can be designed to have self-healing properties. ucl.ac.uk The principle behind self-healing coatings often involves the encapsulation of a healing agent that is released upon damage to the coating. The design of the polymer matrix is critical for the effectiveness of such systems. While direct applications of sodium maleate hydrate (B1144303) in commercial self-healing coatings are not widely documented, the functional groups it provides are relevant to the chemistries used in creating these advanced materials. For example, the carboxylic acid groups can participate in hydrogen bonding or ionic interactions, which can be engineered to be reversible and contribute to a self-healing mechanism.
Stimuli-responsive polymers, a cornerstone of smart materials, often rely on the presence of functional groups that can change their conformation or solubility in response to environmental triggers. nih.govumn.edu The carboxylate groups in polymers derived from sodium maleate can become protonated or deprotonated depending on the pH of the surrounding environment. This change in ionization state can lead to swelling or shrinking of the polymer, a property that is exploited in drug delivery systems and sensors. For instance, a hydrogel made from a maleate-containing polymer could be designed to release an encapsulated drug in the acidic environment of a tumor. nih.gov
The creation of functional materials from maleate scaffolds also extends to metal-organic frameworks (MOFs), where the dicarboxylate anion of maleic acid can act as a linker to connect metal ions, forming a porous structure. While research has focused on various metal maleates, the principles are applicable to sodium maleate as a precursor. These materials have potential applications in gas storage, catalysis, and separation technologies.
Investigations into Mechanical Properties of Maleate-Containing Crystals (e.g., plasticity, elasticity)
The mechanical properties of crystalline materials are of fundamental importance in materials science. Research into the mechanical behavior of organic salt hydrates, including maleate-containing crystals, provides insights into their stability and potential applications in areas such as pharmaceuticals and thermal energy storage. mdpi.com
A study on sodium hydrogen maleate trihydrate, a closely related compound to sodium maleate hydrate, investigated its mechanical strength using Vicker's microhardness testing. researchgate.net The results of such studies are crucial for understanding how these crystals will behave under mechanical stress, for example, during processing and formulation into final products.
Table 2: Investigated Properties of a Related Maleate Crystal
| Compound | Crystal System | Investigated Mechanical Property | Significance |
|---|---|---|---|
| Sodium Hydrogen Maleate Trihydrate | Triclinic | Vicker's Microhardness researchgate.net | Provides a measure of the crystal's resistance to plastic deformation. researchgate.net |
Future Research Directions and Emerging Methodologies
Integration of Advanced In Situ Characterization Techniques
A pivotal future direction in the study of sodium maleate (B1232345) hydrate (B1144303) involves the use of advanced in situ characterization techniques to observe the dynamic processes of its formation, dehydration, and phase transitions in real-time. These methods offer unparalleled insights into transient states and reaction mechanisms that are often missed by traditional ex situ analysis.
Key techniques that are expected to be instrumental include:
In Situ X-ray Diffraction (XRD): This technique can be employed to monitor the evolution of crystalline phases during the synthesis or hydration/dehydration of sodium maleate. gatech.edu By tracking changes in the diffraction patterns in real-time, researchers can understand the kinetics of these transformations and identify any metastable intermediate structures, similar to how elusive intermediates like sodium sulfate (B86663) heptahydrate have been characterized. gatech.edunih.gov
In Situ Spectroscopy (Raman and FTIR): In situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the changes in molecular vibrations and hydrogen bonding within the sodium maleate hydrate structure during physical or chemical processes. researchgate.net This allows for a direct observation of the role of water molecules and the maleate anion's conformational changes during hydration and dehydration cycles.
In Situ Microscopy (SEM and TEM): Utilizing in situ Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can allow for the direct visualization of morphological changes. gatech.edu This would enable researchers to observe crystal growth, dissolution, and changes in particle size and shape as they occur, providing critical insights into the crystallization mechanisms. gatech.edu
These in situ approaches will be crucial for developing a comprehensive understanding of the structural dynamics of this compound under various environmental conditions, such as changing temperature and humidity.
| Technique | Anticipated Application for this compound | Potential Insights |
| In Situ XRD | Monitoring crystallographic changes during hydration and dehydration. | Phase transition kinetics, identification of intermediate hydrate forms. gatech.edunih.gov |
| In Situ Raman/FTIR | Observing changes in chemical bonding and water molecule states. | Real-time tracking of hydrogen bond dynamics, conformational changes in the maleate ion. researchgate.net |
| In Situ SEM/TEM | Visualizing morphological evolution during crystallization or decomposition. | Crystal growth mechanisms, impact of conditions on crystal habit. gatech.edu |
Exploration of Novel Synthetic Routes and Mechanochemical Approaches
While traditional synthesis of this compound often involves neutralization reactions in solution, future research will likely focus on developing more sustainable and efficient synthetic methodologies. smolecule.com A particularly promising avenue is the exploration of mechanochemistry.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent alternative to conventional methods. semanticscholar.orgrsc.org This approach is gaining traction as a green chemistry technique that can reduce reaction times, minimize waste, and sometimes produce novel material phases. semanticscholar.orgrsc.org For this compound, mechanochemical synthesis could involve milling maleic acid or maleic anhydride (B1165640) directly with a sodium base.
The potential benefits of mechanochemical synthesis for this compound include:
Sustainability: Drastically reducing or eliminating the need for solvents aligns with the principles of green chemistry. rsc.org
Efficiency: Mechanochemical reactions are often significantly faster than their solution-based counterparts. rsc.org
Scalability: The methodology has been shown to be scalable for the production of various compounds. semanticscholar.org
Research in this area would focus on optimizing milling parameters (e.g., frequency, time, ball-to-sample ratio) to control the final product's hydration state, crystallinity, and purity.
Computational Design of Targeted Maleate Hydrate Structures
Computational modeling and simulation are powerful tools for predicting and understanding the structure and properties of materials at the atomic level. For this compound, future research will increasingly leverage computational methods to design new hydrate structures with desired properties.
Using techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can:
Predict Crystal Structures: Computational approaches can be used to predict the most stable crystal structures of different sodium maleate hydrates (e.g., monohydrate, dihydrate) and even hypothetical, yet-to-be-synthesized, hydrate forms. researchgate.net
Understand Intermolecular Interactions: Simulations can elucidate the complex network of hydrogen bonds between water molecules and the maleate anions, as well as the coordination environment of the sodium ions. nih.gov Understanding these interactions is key to explaining the stability and physical properties of different hydrate structures.
Simulate Structural Transformations: By modeling the effects of temperature and pressure, computational studies can provide insights into the mechanisms of hydration and dehydration, complementing the data obtained from in situ characterization techniques. nih.gov
This predictive power can guide experimental efforts, enabling a more targeted approach to synthesizing novel maleate hydrates with specific characteristics.
| Computational Method | Objective for this compound Research | Example of Potential Outcome |
| Density Functional Theory (DFT) | Calculate optimized geometries and vibrational frequencies. researchgate.net | Prediction of stable hydrate crystal structures and their spectroscopic signatures. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of atoms and molecules over time. | Understanding the pathways of water diffusion during hydration/dehydration processes. |
| Pair Distribution Function (PDF) Analysis | Analyze intermolecular interactions and structural disorder from simulated models. nih.gov | Insight into how guest-host interactions influence lattice order and stability. nih.gov |
Interdisciplinary Research with Focus on Fundamental Phenomena
A deeper understanding of this compound will be achieved through increased collaboration across various scientific disciplines, including chemistry, materials science, biology, and environmental science. This interdisciplinary approach is essential for exploring the fundamental phenomena that underpin its behavior and potential applications.
Key areas for interdisciplinary investigation include:
Thermodynamics and Kinetics: Detailed studies of the thermodynamics of hydration/dehydration and the kinetics of phase transitions are crucial. This involves collaborations between physical chemists and materials scientists to precisely measure properties like enthalpy of hydration and activation energies for water loss.
Biochemical Interactions: Given that sodium maleate can serve as a substrate for enzymes like maleate hydratase and interact with proteins, joint research between chemists and biochemists could further explore its role and potential in metabolic pathways. smolecule.com
Environmental Science: Research into the biodegradability and environmental fate of this compound could be a focus for environmental chemists and engineers, exploring its potential use in green chemistry applications. smolecule.com
By focusing on these fundamental phenomena, interdisciplinary teams can unlock a more comprehensive understanding of this compound, paving the way for novel applications.
Q & A
Q. What are the optimal methods for synthesizing sodium maleate hydrate in laboratory settings?
this compound is synthesized via neutralization of maleic acid with sodium hydroxide in aqueous solution. The reaction proceeds as: Key parameters include stoichiometric control (1:2 molar ratio of maleic acid to NaOH), temperature modulation (heating to accelerate reaction, cooling to precipitate product), and purification via filtration and drying . For reproducibility, use ACS-grade reagents and validate purity through techniques like NMR or HPLC.
Q. How does the hydration state of this compound influence its solubility and stability in aqueous buffers?
The compound’s high water solubility (attributed to its ionic nature and hydrogen-bonding capacity) makes it suitable for biochemical applications. Hydration stabilizes the crystal lattice, reducing hygroscopicity. Researchers should characterize hydration states via thermogravimetric analysis (TGA) and account for water content in molar calculations during experimental design .
Q. What are the primary biological activities of this compound in enzymatic systems?
this compound acts as a chelating agent, binding metal ions (e.g., Ca²⁺, Mg²⁺) to stabilize metalloenzymes. It also inhibits proteases via competitive binding to active sites, as observed in studies where it reduced protease activity by 40–60% in in vitro assays . These properties are critical in buffer systems for enzyme kinetics or protein stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s role in oxidative stress pathways?
Conflicting reports on its pro- vs. antioxidant effects may arise from experimental variables (e.g., concentration, cell type). To address this:
- Use standardized assays (e.g., ROS detection via DCFH-DA) across multiple models.
- Compare results with structurally related compounds (e.g., sodium fumarate) to isolate maleate-specific effects.
- Control for hydration state, as water content may alter redox activity .
Q. What experimental strategies are recommended for studying this compound’s interaction with plasma proteins?
Employ biophysical techniques:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
- Circular Dichroism (CD): Monitor conformational changes in proteins (e.g., albumin) upon binding.
- Molecular Dynamics (MD) Simulations: Predict hydrogen-bonding interactions between maleate ions and protein residues (e.g., lysine, arginine) .
Q. How can this compound be utilized in green chemistry applications?
Its biodegradability and metal-chelating properties support applications in:
- Biodegradable polymers: As a crosslinker or plasticizer in polyesters.
- Catalysis: Stabilizing transition-metal catalysts in aqueous reactions. Validate environmental compatibility via OECD 301 biodegradability tests and ecotoxicity assays (e.g., Daphnia magna survival) .
Comparative and Mechanistic Insights
Q. What distinguishes this compound from sodium fumarate in biochemical assays?
- Stereochemistry: Maleate’s cis-configuration vs. fumarate’s trans-configuration alters binding to enzymes (e.g., maleate hydratase vs. fumarase).
- Redox Behavior: Maleate is more prone to oxidation, making it unsuitable for reducing environments.
- Solubility: this compound has higher aqueous solubility (178.05 g/mol) compared to sodium fumarate (160.04 g/mol) .
Q. What methodologies are recommended for analyzing this compound’s degradation products under physiological conditions?
Use LC-MS/MS to identify degradation byproducts (e.g., maleic acid, succinic acid) in simulated body fluids (pH 7.4, 37°C). Monitor degradation kinetics via UV-Vis spectroscopy at 210 nm (λmax for maleate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
